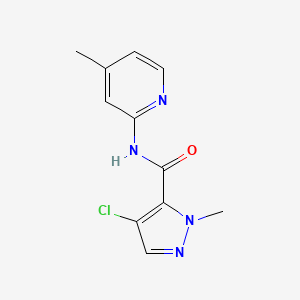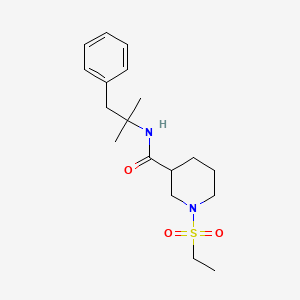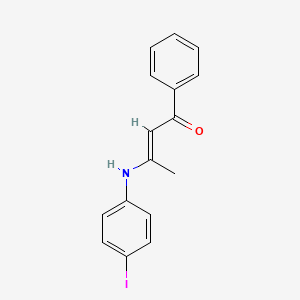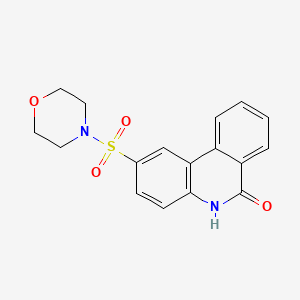
4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
N-alkylation: The methyl group can be introduced at the nitrogen atom of the pyrazole ring through an alkylation reaction using methyl iodide or methyl bromide.
Amidation: The final step involves the formation of the carboxamide group by reacting the pyrazole derivative with 4-methyl-2-pyridinecarboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorine atom at the 4-position of the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.
Major Products
Oxidation: Formation of 4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-5-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It may be investigated for its anti-inflammatory, anti-cancer, or antimicrobial properties.
Agricultural Chemistry: The compound may be explored as a potential pesticide or herbicide due to its ability to interfere with specific biochemical pathways in pests or weeds.
Chemical Biology: The compound can be used as a tool to study specific biological processes or pathways, particularly those involving pyrazole derivatives.
Mécanisme D'action
The mechanism of action of 4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide depends on its specific application:
Medicinal Chemistry: The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease processes.
Agricultural Chemistry: The compound may act by inhibiting key enzymes or pathways in pests or weeds, leading to their death or reduced growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide: A closely related compound with a similar structure but differing in the position of the carboxamide group.
4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-5-carboxylic acid: An oxidized derivative of the compound.
4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-5-amine: A reduced derivative of the compound.
Uniqueness
4-chloro-1-methyl-N-(4-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carboxamide group on the pyrazole ring. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
4-chloro-2-methyl-N-(4-methylpyridin-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-7-3-4-13-9(5-7)15-11(17)10-8(12)6-14-16(10)2/h3-6H,1-2H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBGODUGEVBWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-methyl-5-[(3-phenylpropanoyl)amino]-4-isothiazolecarboxylate](/img/structure/B5420885.png)
![3-[(2-ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)amino]-2-(3-thienylmethyl)-1-propanol dihydrochloride](/img/structure/B5420893.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B5420897.png)
![methyl (4-{[3-(2-cyclohexylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B5420904.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-4-[(FURAN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B5420911.png)
![{1-quinolin-2-yl-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5420915.png)
![3-(5-{4-[(2-methyl-2-propen-1-yl)oxy]phenyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5420922.png)
![N-[2-(ethylthio)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5420924.png)




![4-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5420971.png)
![N-[(Z)-(4-bromophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine](/img/structure/B5420972.png)
